molecular formula HO3PbTi B8143810 CID 155971230

CID 155971230

Cat. No.: B8143810
M. Wt: 304 g/mol
InChI Key: ZGZFAPDQPKGKML-UHFFFAOYSA-M
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Description

CID 155971230 is a chemical compound identified in the context of vacuum-distilled fractions of CIEO (a natural product or essential oil, as inferred from ). Its chemical structure (Figure 1A) and GC-MS chromatogram (Figure 1B) suggest it is a volatile organic compound with distinct spectral characteristics. The mass spectrum (Figure 1D) provides critical fragmentation patterns, aiding in structural elucidation. This compound is isolated via vacuum distillation, with its concentration varying across fractions (Figure 1C), indicating differences in volatility or polarity compared to other components in CIEO .

Properties

InChI

InChI=1S/H2O2.O.Pb.Ti/c1-2;;;/h1-2H;;;/q;;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZFAPDQPKGKML-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OO[Pb]=O.[Ti]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HO3PbTi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

CID 155971230 is structurally and functionally compared to two categories of compounds: oscillatoxin derivatives () and trifluoromethyl-substituted ketones ().

Table 1: Comparative Analysis of this compound and Structurally Similar Compounds

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5)
Molecular Formula Not explicitly stated C₂₄H₃₈O₅ C₂₅H₄₀O₅ C₁₀H₉F₃O
Molecular Weight Inferred from GC-MS (Fig 1B) 406.56 g/mol 420.59 g/mol 202.17 g/mol
Structural Features Likely cyclic or terpenoid Macrocyclic lactone with hydroxyls Methylated derivative of Oscillatoxin D Trifluoromethyl-substituted aryl ketone
Analytical Data GC-MS retention time (Fig 1B) LC-MS/MS (marine natural product) LC-MS/MS (methylated analog) Boiling point: ~250°C; Log S: -3.0 (moderate solubility)
Isolation Method Vacuum distillation Marine cyanobacteria extraction Synthetic modification Synthetic synthesis (methanol reflux, column chromatography)
Functional Similarity Component of natural extract Cytotoxic activity Enhanced bioactivity via methylation Pharmaceutical intermediate; enzyme inhibition
Key References

Structural Comparison

  • Oscillatoxin Derivatives: this compound shares functional group similarities with oscillatoxin derivatives (e.g., hydroxyls, ketones), but lacks the macrocyclic lactone core observed in oscillatoxins D–F (, Figure 1). Its smaller molecular weight suggests it may be a biosynthetic precursor or degradation product of larger terpenoids .
  • Both are isolated via distillation/chromatography, but this compound’s natural origin contrasts with the synthetic trifluoromethyl ketone’s role as a pharmaceutical intermediate .

Physicochemical Properties

  • Volatility: this compound elutes in mid-to-late GC-MS fractions (Figure 1C), indicating moderate volatility comparable to mid-weight terpenes (e.g., limonene). This contrasts with oscillatoxins, which are non-volatile and require LC-MS analysis .
  • Solubility: Unlike the highly lipophilic oscillatoxins, this compound’s partial polarity (inferred from vacuum distillation behavior) suggests solubility in both organic solvents and aqueous matrices, similar to phenolic compounds .

Q & A

Q. What strategies mitigate risks in scaling up this compound synthesis for academic research?

  • Methodological Answer :
  • Pilot studies : Test small-scale synthesis (1–10 g) to identify bottlenecks (e.g., exothermic reactions).
  • Safety protocols : Implement OSHA-compliant measures for handling hazardous intermediates.
  • Cost-benefit analysis : Compare in-house synthesis vs. commercial sourcing using metrics from Green Chemistry principles .

Methodological Resources

  • Data Analysis : Follow guidelines in Group 4 Extended Essays for error analysis and raw data presentation .
  • Ethical Compliance : Adhere to Cambridge University Press standards for data replication and attribution .
  • Literature Searches : Use advanced Google Scholar operators (e.g., site:.gov) to filter authoritative sources .

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